molecular formula C17H18N4O2S B2942944 N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 1208700-91-7

N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2942944
CAS RN: 1208700-91-7
M. Wt: 342.42
InChI Key: UXCAJWJEDBMQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

A study by Stec et al. (2011) discussed the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This research is significant as it provides insights into the design of potent and efficacious inhibitors in vitro and in vivo, which is crucial for the development of therapeutic agents in various diseases (Stec et al., 2011).

Antimicrobial Applications

The antimicrobial properties of related compounds were explored by Hossan et al. (2012). They synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. This research is relevant for developing new antimicrobial treatments, showcasing the broader implications of the compound's derivatives (Hossan et al., 2012).

Synthesis and Characterization of Derivatives

Soleiman et al. (2005) focused on the synthesis of various derivatives incorporating the compound. These derivatives have potential applications in developing novel compounds with distinct biological activities (Soleiman et al., 2005).

Oxidation Reactivity Studies

Pailloux et al. (2007) described synthetic routes and the chemical oxidation of compounds similar to N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide. Understanding the oxidation reactivity is crucial for the potential modification and stability of these compounds in various applications (Pailloux et al., 2007).

N-Acetylation Studies in Humans

Kanai et al. (1988) investigated the N-acetylation of carcinogenic glutamic acid pyrolysis products in humans. This research provides insights into the metabolic pathways and potential effects of similar compounds in the human body (Kanai et al., 1988).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-4-2-7-14(18-10)20-15(22)8-11-9-24-17-19-13-6-3-5-12(13)16(23)21(11)17/h2,4,7,11H,3,5-6,8-9H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCAJWJEDBMQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2CSC3=NC4=C(CCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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